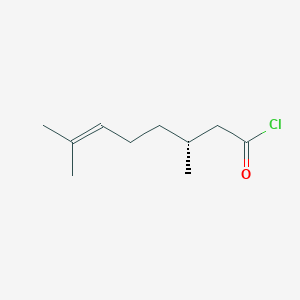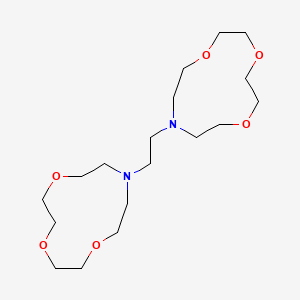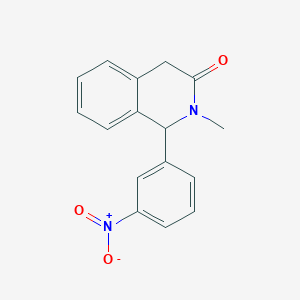
1-Benzothiophene-3-carbonyl azide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzothiophene-3-carbonyl azide is a heterocyclic compound that features a benzothiophene core with a carbonyl azide functional group at the 3-position. Benzothiophenes are known for their diverse biological activities and are commonly used as building blocks in medicinal chemistry. The azide group adds further reactivity, making this compound a valuable intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: 1-Benzothiophene-3-carbonyl azide can be synthesized through various methods. One common approach involves the reaction of 1-benzothiophene-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with sodium azide to yield the azide derivative . Another method involves the direct azidation of 1-benzothiophene-3-carboxylic acid using diphenylphosphoryl azide (DPPA) under mild conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety protocols are in place due to the potentially explosive nature of azides.
化学反応の分析
Types of Reactions: 1-Benzothiophene-3-carbonyl azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often leading to the formation of amines upon reduction.
Cycloaddition Reactions: The azide group can engage in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Major Products:
Amines: Formed through reduction of the azide group.
Triazoles: Formed through cycloaddition reactions.
科学的研究の応用
1-Benzothiophene-3-carbonyl azide has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1-benzothiophene-3-carbonyl azide largely depends on the specific reactions it undergoes. In cycloaddition reactions, the azide group acts as a 1,3-dipole, reacting with dipolarophiles to form triazoles. In reduction reactions, the azide group is converted to an amine, which can then participate in further chemical transformations . The molecular targets and pathways involved are specific to the context in which the compound is used, such as in drug development or material synthesis .
類似化合物との比較
1-Benzothiophene-3-carboxylic acid: Lacks the azide group but serves as a precursor in the synthesis of 1-benzothiophene-3-carbonyl azide.
1-Benzothiophene-3-carbonyl chloride: Another intermediate in the synthesis of the azide derivative.
3-Amino-1-benzothiophene-2-carbonitrile: A related compound with different functional groups and reactivity.
Uniqueness: this compound is unique due to the presence of the azide group, which imparts distinct reactivity and allows for a variety of chemical transformations. This makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research .
特性
CAS番号 |
78676-35-4 |
|---|---|
分子式 |
C9H5N3OS |
分子量 |
203.22 g/mol |
IUPAC名 |
1-benzothiophene-3-carbonyl azide |
InChI |
InChI=1S/C9H5N3OS/c10-12-11-9(13)7-5-14-8-4-2-1-3-6(7)8/h1-5H |
InChIキー |
GQNXDXRNNCSCGA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CS2)C(=O)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


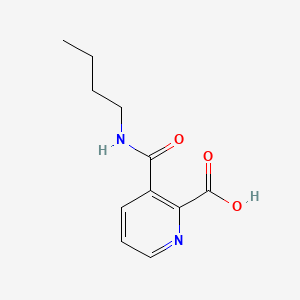
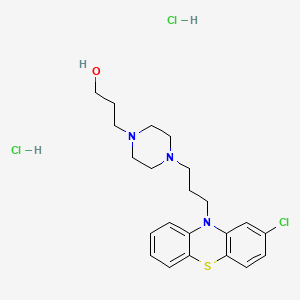
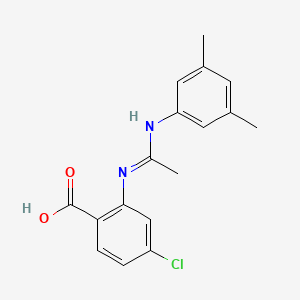
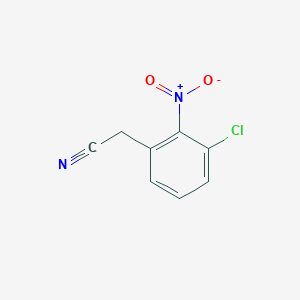
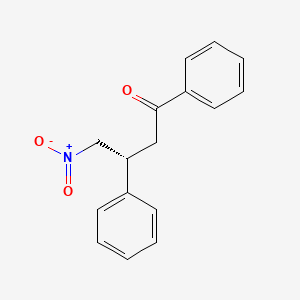
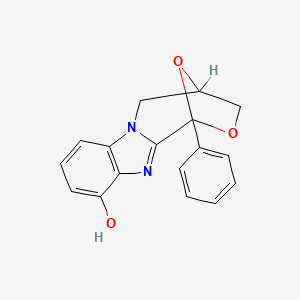
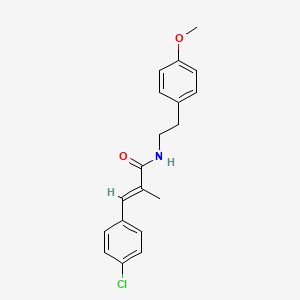
![(2S,5R)-2-Methyl-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14447240.png)
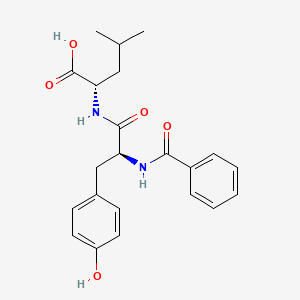
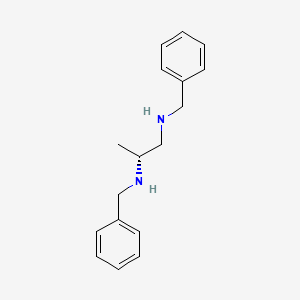
![N-[8-[(2,4-dinitrophenyl)hydrazinylidene]octylideneamino]-2,4-dinitroaniline](/img/structure/B14447258.png)
